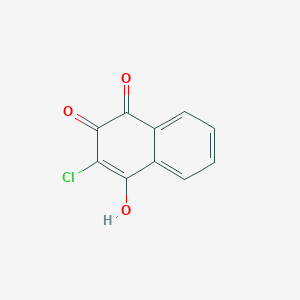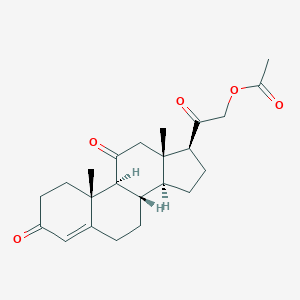
11-Dehydrocorticosterone acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Dehydrocorticosterone acetate (11-DCA) is a steroid hormone that is synthesized in the adrenal cortex of mammals. It is a precursor to the hormone aldosterone, which regulates sodium and potassium balance in the body. 11-DCA has been the subject of scientific research due to its potential therapeutic applications and its role in the regulation of blood pressure and fluid balance.
Wissenschaftliche Forschungsanwendungen
Research on 11-Dehydrocorticosterone acetate has focused on its potential therapeutic applications, particularly in the treatment of hypertension and other cardiovascular diseases. Studies have shown that 11-Dehydrocorticosterone acetate has a similar mechanism of action to aldosterone, which regulates sodium and potassium balance in the body. This has led to research on the use of 11-Dehydrocorticosterone acetate as a potential replacement therapy for aldosterone in patients with adrenal insufficiency or other conditions that affect aldosterone production.
Wirkmechanismus
11-Dehydrocorticosterone acetate acts on the mineralocorticoid receptor (MR) in the kidney, which regulates sodium and potassium balance in the body. When 11-Dehydrocorticosterone acetate binds to the MR, it increases the reabsorption of sodium and the excretion of potassium, resulting in an increase in blood volume and blood pressure. This mechanism of action is similar to that of aldosterone, which is why 11-Dehydrocorticosterone acetate is often referred to as a mineralocorticoid.
Biochemische Und Physiologische Effekte
Research has shown that 11-Dehydrocorticosterone acetate has a number of biochemical and physiological effects in the body. It has been shown to increase the expression of genes involved in sodium and potassium transport in the kidney, leading to an increase in sodium reabsorption and potassium excretion. This results in an increase in blood volume and blood pressure, which can be beneficial in certain clinical situations.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 11-Dehydrocorticosterone acetate in lab experiments is that it has a similar mechanism of action to aldosterone, which makes it a useful tool for studying the regulation of sodium and potassium balance in the body. However, one limitation of using 11-Dehydrocorticosterone acetate is that it is a relatively unstable compound, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 11-Dehydrocorticosterone acetate. One area of interest is the development of new therapies for hypertension and other cardiovascular diseases that target the MR. Another area of interest is the role of 11-Dehydrocorticosterone acetate in the regulation of fluid balance in the body, particularly in conditions such as heart failure and cirrhosis. Additionally, research is needed to better understand the biochemical and physiological effects of 11-Dehydrocorticosterone acetate in the body, particularly in relation to its role as a precursor to aldosterone.
Synthesemethoden
The synthesis of 11-Dehydrocorticosterone acetate involves the conversion of cholesterol to pregnenolone, which is then converted to 11-Dehydrocorticosterone acetate through a series of enzymatic reactions in the adrenal cortex. The exact mechanism of these reactions is still not fully understood, but research has identified several enzymes involved in the process, including 11β-hydroxylase and aldosterone synthase.
Eigenschaften
CAS-Nummer |
1173-27-9 |
|---|---|
Produktname |
11-Dehydrocorticosterone acetate |
Molekularformel |
C23H30O5 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3,11-dioxo-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h10,16-18,21H,4-9,11-12H2,1-3H3/t16-,17-,18+,21+,22-,23-/m0/s1 |
InChI-Schlüssel |
DOETVHHSMBAUKN-GHBJZYDUSA-N |
Isomerische SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C |
Kanonische SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



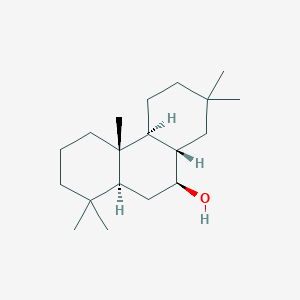
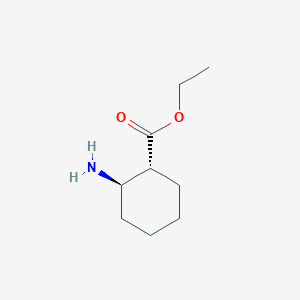
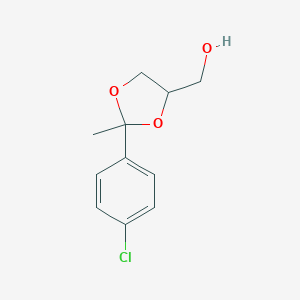
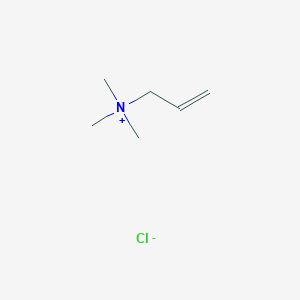
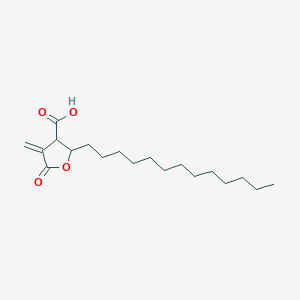
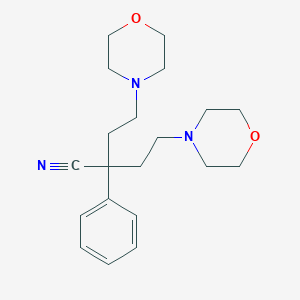
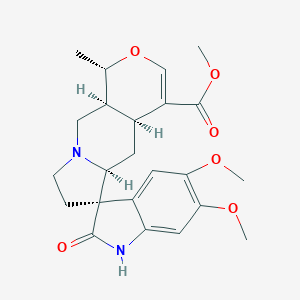
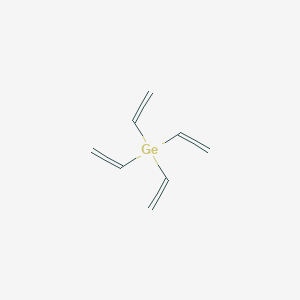
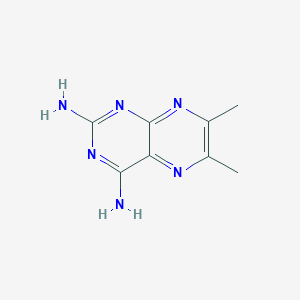
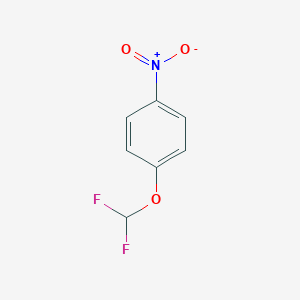
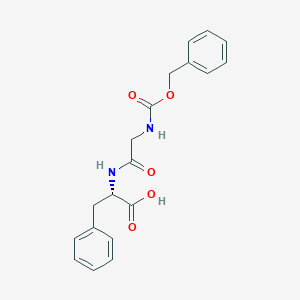
![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)
